molecular formula C14H19BF2O3 B6278016 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1949788-43-5

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6278016
CAS RN: 1949788-43-5
M. Wt: 284.1
InChI Key:
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Description

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DFMPDT, is an organoboron compound with a wide range of applications. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of boronates and boronic acids, and the generation of boron-containing compounds. It is also used in the preparation of polymers and surfactants, and as a catalyst for the synthesis of polymers, polyurethanes, and polyesters. Furthermore, it is used in biochemistry and biomedicine research, where it is used as a fluorescent probe and an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the formation of the enzyme-substrate complex. Additionally, it has been suggested that it can bind to other sites on the enzyme, such as the substrate binding site, and prevent the enzyme from binding to the substrate.
Biochemical and Physiological Effects
2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in DNA and RNA synthesis and metabolism. Additionally, it has been found to have antioxidant activity, and to reduce the production of reactive oxygen species. Furthermore, it has been found to reduce inflammation and to modulate the immune response.

Advantages and Limitations for Lab Experiments

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, it is a versatile reagent with a wide range of applications in organic synthesis. However, it has some limitations. It is a relatively expensive reagent, and its use in certain experiments may require special equipment and techniques.

Future Directions

There are numerous potential future directions for the use of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include further research into its mechanism of action, its potential applications in drug discovery and development, and its use as a fluorescent probe and an inhibitor of enzymes. Additionally, it could be used in the development of novel polymers and surfactants, and in the synthesis of boronates and boronic acids. Finally, it could be used in the study of the structure and dynamics of proteins and other biological macromolecules.

Synthesis Methods

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by a variety of methods. The most common method is the reaction of a difluoromethylphenyl boronic acid with a tetramethyl dioxaborolane. This reaction is typically carried out in an aqueous medium at room temperature. Another method involves the reaction of a difluoromethylphenyl boronic acid with a 2-chloro-1,3-dioxolane to form the desired compound.

Scientific Research Applications

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research, particularly in biochemistry and biomedicine. It is used as a fluorescent probe and an inhibitor of enzymes, particularly those involved in DNA and RNA synthesis and metabolism. Furthermore, it has been used as a catalyst for the synthesis of polymers, polyurethanes, and polyesters. Additionally, it has been used to study the structure and dynamics of proteins and other biological macromolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-[(difluoromethoxy)methyl]benzeneboronic acid with 2,4,5-trimethyl-1,3-dioxolane in the presence of a palladium catalyst.", "Starting Materials": [ "4-[(difluoromethoxy)methyl]benzeneboronic acid", "2,4,5-trimethyl-1,3-dioxolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-[(difluoromethoxy)methyl]benzeneboronic acid (1.0 equiv) and 2,4,5-trimethyl-1,3-dioxolane (1.2 equiv) in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as Pd(OAc)2 (0.1 equiv) and a base such as K2CO3 (2.0 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

1949788-43-5

Product Name

2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H19BF2O3

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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